A Technical Guide to the Synthesis, Characterization, and Potential Applications of 6'-Methyl-[3,3'-bipyridin]-4-amine
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 6'-Methyl-[3,3'-bipyridin]-4-amine
Abstract
The bipyridine scaffold is a cornerstone in modern chemistry, demonstrating remarkable versatility as a privileged structural motif in medicinal chemistry and a robust bidentate ligand in materials science and catalysis. The strategic introduction of substituents, such as methyl and amine groups, can profoundly influence the molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on the specific, yet representative, molecule 6'-Methyl-[3,3'-bipyridin]-4-amine . While specific experimental data for this exact isomer is not extensively published, this document serves as an in-depth technical guide to its fundamental properties, a proposed synthetic pathway, state-of-the-art characterization methodologies, and its potential applications. By leveraging established principles and data from closely related analogues, we provide a predictive and practical framework for researchers looking to synthesize, validate, and utilize this and similar high-value chemical entities.
Core Chemical Identity and Physicochemical Properties
6'-Methyl-[3,3'-bipyridin]-4-amine is an aromatic heterocyclic compound composed of two pyridine rings linked by a single bond, with a methyl group on one ring and an amine group on the other. The precise positioning of these functional groups is critical for its chemical behavior and interaction with biological targets or metal centers.
The fundamental properties of the molecule are summarized below. These are calculated values and provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | Calculated |
| Molecular Weight | 185.23 g/mol | Calculated |
| Exact Mass | 185.09530 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 51.9 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Diagram: Chemical Structure of 6'-Methyl-[3,3'-bipyridin]-4-amine
Caption: 2D structure of 6'-Methyl-[3,3'-bipyridin]-4-amine.
Proposed Synthesis and Purification
The synthesis of unsymmetrical bipyridines is most robustly achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a field-proven method due to its high functional group tolerance and generally mild reaction conditions.[1]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the C-C bond between the two pyridine rings suggests two primary building blocks:
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A 4-aminopyridine derivative functionalized with a boronic acid or boronic ester.
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A 3-halo-6-methylpyridine derivative.
This approach isolates the key functionalities on separate, often commercially available or readily synthesized, precursors.
Diagram: Proposed Synthetic Workflow via Suzuki Coupling
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Suzuki Coupling
This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and precursor stability.
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Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyridine (1.0 eq), 4-aminopyridine-3-boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq). The choice of a palladium-phosphine ligand complex is crucial for efficient oxidative addition and reductive elimination steps.
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Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous phase is essential for the transmetalation step.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase three times with a suitable organic solvent like ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a gradient elution system (e.g., Dichloromethane/Methanol) to yield the pure 6'-Methyl-[3,3'-bipyridin]-4-amine.
Spectroscopic Characterization and Validation
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Sample Preparation and Data Acquisition [2]
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This typically requires a greater number of scans (1024 or more) for adequate signal-to-noise.
Predicted Spectroscopic Data: Based on the principles of NMR spectroscopy for pyridine derivatives, the following characteristics are anticipated[3]:
| Data Type | Predicted Observations |
| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): A series of doublets and singlets corresponding to the 6 distinct protons on the bipyridine core. Protons adjacent to ring nitrogens will be the most downfield. - Amine Protons (δ 4.5-5.5 ppm): A broad singlet for the -NH₂ protons; position is solvent-dependent. - Methyl Protons (δ 2.4-2.6 ppm): A sharp singlet integrating to 3 protons. |
| ¹³C NMR | - Aromatic Region (δ 110-160 ppm): 11 distinct signals for the carbon atoms of the bipyridine core. - Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon. |
Mass Spectrometry (MS)
Protocol: Sample Preparation and Data Acquisition [2]
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Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules, preventing fragmentation and clearly showing the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.
Expected Result: The primary peak observed will be the protonated molecular ion [M+H]⁺.
-
Calculated [M+H]⁺: 186.1031
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Observed [M+H]⁺: The experimental value should match the calculated value to within 5 ppm, confirming the elemental composition.
Potential Applications in Research and Drug Development
The 6'-Methyl-[3,3'-bipyridin]-4-amine scaffold is a valuable building block due to the distinct roles of its constituent parts.
Diagram: Structure-Application Relationship
Caption: Mapping structural features to potential applications.
Medicinal Chemistry and Drug Discovery
The bipyridine framework is a common feature in small-molecule kinase inhibitors, where the nitrogen atoms often coordinate with key residues in the ATP-binding pocket of the enzyme.[4][5]
-
Amine Group: The 4-amino group can serve as a critical hydrogen bond donor or acceptor, anchoring the molecule to the target protein.
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Methyl Group: The strategic placement of a methyl group—the "magic methyl" effect—can significantly enhance binding affinity by filling a hydrophobic pocket or by sterically enforcing a bioactive conformation.[6] It can also improve metabolic stability by blocking potential sites of oxidation.
Coordination Chemistry and Catalysis
Bipyridines are classic N-donor ligands that form stable complexes with a vast array of transition metals.[7][8] The resulting metal complexes are used in:
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Homogeneous Catalysis: As catalysts for various organic transformations.
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Photochemistry: In light-emitting diodes (OLEDs) and photosensitizers. The methyl and amine substituents can tune the electronic properties (e.g., the ligand field strength) and steric environment of the metal center, thereby influencing the catalytic activity or photophysical properties of the complex.
Safety and Handling
As with any laboratory chemical, 6'-Methyl-[3,3'-bipyridin]-4-amine should be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Aromatic amines as a class can be toxic and may be skin/eye irritants. Avoid inhalation, ingestion, and direct skin contact. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information once synthesized.
Conclusion
6'-Methyl-[3,3'-bipyridin]-4-amine represents a synthetically accessible and highly versatile chemical scaffold. While this guide provides a predictive framework based on established chemical principles, it underscores the molecule's significant potential. Its carefully arranged functional groups make it a prime candidate for exploration in drug discovery programs, particularly in kinase inhibition, and as a tunable ligand for developing novel catalysts and functional materials. The robust synthetic and analytical protocols detailed herein provide a clear path for researchers to produce, validate, and ultimately unlock the full potential of this promising compound.
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Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.[Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.[Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.[Link]
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Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).[Link]
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Metal-bipyridine supported on 3-aminopropyl-functionalized MK10: effect of a metalating agent on the catalytic activity in the transesterification of β-keto ester. RSC Publishing.[Link]
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6-(6-Methyl-1,2,4,5-tetrazine-3-yl)-2,2-bipyridine: A N-donor ligand for the separation of lanthanides(III) and actinides(III). Helmholtz-Zentrum Dresden-Rossendorf.[Link]
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Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.[Link]
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